molecular formula C11H14N2O2S B3031684 2,3,3-Trimethyl-3H-indole-5-sulfonamide CAS No. 62306-05-2

2,3,3-Trimethyl-3H-indole-5-sulfonamide

カタログ番号: B3031684
CAS番号: 62306-05-2
分子量: 238.31 g/mol
InChIキー: SUNQCECYNXLGHJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2,3,3-Trimethyl-3H-indole-5-sulfonamide (CAS 62306-05-2) is an indolenine-based chemical compound with the molecular formula C11H14N2O2S and a molecular weight of 238.31 g/mol . Its structure features a sulfonamide functional group (-SO2NH2), which is a key motif in a wide range of pharmacologically active substances and is fundamental in medicinal chemistry research . While the specific biological activities and research applications of this exact molecule are not fully detailed in the available literature, sulfonamide derivatives are widely recognized for their role as antibacterial agents, enzyme inhibitors, and their utility in material science . Researchers value this compound as a specialized synthetic intermediate. Its core indolenine structure is closely related to salts like Potassium 2,3,3-Trimethyl-3H-indole-5-sulfonate, which is explicitly documented as a key precursor for synthesizing far-red and near-infrared fluorescent cyanine dyes . These dyes are critical tools in bio-imaging, diagnostics, and photodynamic therapy development . This product is provided for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,3,3-trimethylindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-7-11(2,3)9-6-8(16(12,14)15)4-5-10(9)13-7/h4-6H,1-3H3,(H2,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNQCECYNXLGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620655
Record name 2,3,3-Trimethyl-3H-indole-5-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62306-05-2
Record name 2,3,3-Trimethyl-3H-indole-5-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62306-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3-Trimethyl-3H-indole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Properties of 2,3,3 Trimethyl 3h Indole 5 Sulfonamide

The synthesis of 2,3,3-Trimethyl-3H-indole-5-sulfonamide would logically proceed from its corresponding sulfonic acid precursor, 2,3,3-Trimethyl-3H-indole-5-sulfonic acid.

A documented method for the synthesis of 2,3,3-Trimethyl-3H-indole-5-sulfonic acid involves the Fischer indole (B1671886) synthesis. This reaction is carried out by refluxing 4-hydrazinobenzenesulfonic acid with 3-methyl-2-butanone (B44728) in acetic acid. chemicalbook.com This process yields the desired sulfonic acid, which can then be converted to the sulfonamide.

The conversion of a sulfonic acid to a sulfonamide is a standard procedure in organic synthesis. It typically involves the initial conversion of the sulfonic acid to a more reactive species, such as a sulfonyl chloride. This is often achieved using reagents like thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chloride can then be reacted with ammonia (B1221849) or an appropriate amine to furnish the desired sulfonamide.

The chemical properties of this compound are dictated by its constituent parts. The indole nucleus provides a framework that can undergo various electrophilic substitution reactions, while the sulfonamide group can participate in hydrogen bonding and may influence the molecule's solubility and electronic properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₄N₂O₂S
Molecular Weight238.31 g/mol
CAS Number62306-05-2
AppearanceNot specified in available literature
SolubilityNot specified in available literature

Note: Data is based on publicly available chemical databases and may not be from peer-reviewed experimental studies.

Advanced Spectroscopic and Chromatographic Characterization of 2,3,3 Trimethyl 3h Indole 5 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Although specific experimental NMR data for 2,3,3-Trimethyl-3H-indole-5-sulfonamide are not present in the surveyed literature, its spectral characteristics can be reliably predicted.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum is expected to provide distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the three protons on the benzene (B151609) ring of the indole (B1671886) core. The sulfonamide group introduces two exchangeable protons, and the trimethyl substitution provides two sharp singlet signals.

Aromatic Protons (H4, H6, H7): These protons would appear in the downfield region, typically between 7.0 and 8.0 ppm. The electron-withdrawing nature of the sulfonamide group at the C5 position would significantly deshield the ortho protons (H4 and H6). H4 would likely appear as a doublet, coupled to H6 (a small meta coupling might be observable). H6 would be a doublet of doublets, coupled to both H4 (meta) and H7 (ortho). H7 would appear as a doublet, coupled to H6.

Sulfonamide Protons (-SO₂NH₂): The two protons on the nitrogen atom would likely appear as a broad singlet. Its chemical shift can be highly variable, depending on the solvent, concentration, and temperature, but typically falls in a range between 8.0 and 11.0 ppm. rsc.org

Methyl Protons (C2-CH₃ and C3-(CH₃)₂): The spectrum would show two distinct singlets for the methyl groups. The gem-dimethyl groups at the C3 position are equivalent and would produce a singlet integrating to six protons, expected around 1.3-1.4 ppm. The C2-methyl group, being attached to an sp²-hybridized carbon of the imine functionality, would be further downfield, likely in the range of 2.4-2.6 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
C3-(CH₃)₂ 1.3 - 1.4 Singlet (s) 6H
C2-CH₃ 2.4 - 2.6 Singlet (s) 3H
H7 7.4 - 7.6 Doublet (d) 1H
H6 7.6 - 7.8 Doublet of Doublets (dd) 1H
H4 7.7 - 7.9 Doublet (d) 1H
-SO₂NH₂ 8.0 - 11.0 Broad Singlet (br s) 2H

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The indole core contains several quaternary carbons (C2, C3, C3a, C5, C7a) that would be clearly visible in the spectrum.

Aliphatic Carbons: The two equivalent methyl carbons at C3 would appear around 25 ppm, while the C2-methyl carbon would be found slightly further downfield. The sp³-hybridized quaternary C3 carbon is expected in the 50-55 ppm range.

Aromatic and Imine Carbons: The aromatic carbons would resonate between 110 and 155 ppm. The carbon atom directly attached to the sulfonamide group (C5) would be significantly influenced by it. The imine carbon (C2) is the most deshielded carbon in the heterocyclic system, with a predicted chemical shift above 180 ppm, a characteristic feature of the 3H-indole scaffold.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C2-C H₃ 14 - 16
C3-(C H₃)₂ 24 - 26
C 3 53 - 56
C 7 115 - 118
C 4 120 - 123
C 6 128 - 131
C 3a 140 - 143
C 5 144 - 147
C 7a 152 - 155
C 2 188 - 192

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments would be essential for the unambiguous assignment of the predicted ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton scalar couplings. It would show correlations between H6 and H7 (ortho coupling) and between H6 and H4 (meta coupling), confirming their relative positions on the aromatic ring. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would be used to definitively link the predicted proton signals (e.g., H4, H6, H7, and the methyl protons) to their corresponding carbon signals in the ¹³C NMR spectrum. researchgate.netsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly powerful for identifying quaternary carbons. Key expected correlations would include:

The C3-methyl protons to the C3 and C2 carbons.

The C2-methyl proton to the C2 and C7a carbons.

Aromatic protons (H4, H6, H7) to neighboring aromatic carbons, which would be crucial for assigning C3a, C5, and C7a. researchgate.netyoutube.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₁H₁₄N₂O₂S, which corresponds to a monoisotopic mass of 238.0776 Da.

The fragmentation pattern in tandem mass spectrometry (MS/MS) would provide valuable structural information. Based on the known fragmentation of aromatic sulfonamides, several key fragmentation pathways can be predicted. nih.gov

Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for aromatic sulfonamides involves the loss of SO₂ (64 Da), often following an intramolecular rearrangement. nih.govresearchgate.net

Cleavage of the C-S Bond: Homolytic or heterolytic cleavage of the bond between the indole ring and the sulfur atom would result in fragments corresponding to the indole core and the SO₂NH₂ radical or ion.

Cleavage of the S-N Bond: The bond between the sulfur and the sulfonamide nitrogen can also cleave, leading to a loss of the NH₂ group.

Fragmentation of the Indole Ring: The trimethylindole moiety itself can undergo characteristic fragmentation, such as the loss of a methyl radical.

Table 3: Predicted Major Fragment Ions in HRMS for this compound

m/z (Predicted) Possible Formula Description
239.0854 [C₁₁H₁₅N₂O₂S]⁺ Protonated molecule [M+H]⁺
224.0623 [C₁₁H₁₄NO₂S]⁺ Loss of NH₃ from [M+H]⁺
175.0918 [C₁₁H₁₃N]⁺ Loss of SO₂NH₂ from [M+H]⁺
174.0840 [C₁₁H₁₂N]⁺ Loss of SO₂ and NH₃ from [M+H]⁺
159.1048 [C₁₁H₁₃N]⁺ Ion corresponding to 2,3,3-trimethyl-3H-indole

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are excellent for identifying functional groups.

Sulfonamide Group: The sulfonamide moiety would give rise to several characteristic bands. Two distinct N-H stretching bands for the primary amine (-NH₂) are expected in the region of 3300-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds are very strong in the IR spectrum and are expected at approximately 1310-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. rsc.org

Indole Ring: The C=N stretching vibration of the 3H-indole ring is expected around 1620-1640 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹.

Alkyl Groups: The C-H stretching and bending vibrations of the methyl groups would be observed around 2850-2960 cm⁻¹ and 1375-1450 cm⁻¹, respectively.

Raman spectroscopy would be complementary, with the aromatic ring vibrations often showing strong signals.

Table 4: Predicted Characteristic IR and Raman Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity (IR)
3400 - 3300 N-H Asymmetric Stretch -SO₂NH₂ Medium
3300 - 3200 N-H Symmetric Stretch -SO₂NH₂ Medium
3100 - 3000 C-H Stretch Aromatic Medium-Weak
2960 - 2850 C-H Stretch Methyl Medium-Strong
1640 - 1620 C=N Stretch 3H-Indole Medium
1600 - 1450 C=C Stretch Aromatic Ring Medium-Strong
1350 - 1310 S=O Asymmetric Stretch Sulfonamide Strong
1160 - 1140 S=O Symmetric Stretch Sulfonamide Strong

X-ray Crystallography for Definitive Solid-State Structure Determination of this compound and its Co-crystals

While no published crystal structure exists for this compound, X-ray crystallography would provide the definitive solid-state structure. A successful single-crystal X-ray diffraction experiment would unambiguously determine bond lengths, bond angles, and the precise three-dimensional arrangement of the atoms.

Such an analysis would reveal the conformation of the molecule, including the torsion angles between the indole ring and the sulfonamide group. A key aspect of the study would be the characterization of intermolecular interactions. The sulfonamide group, with its N-H protons (donors) and sulfonyl oxygens (acceptors), is highly capable of forming strong hydrogen bonds. These interactions would likely dominate the crystal packing, potentially forming dimers or extended networks in the solid state. openaccessjournals.comnih.gov

Furthermore, the study of co-crystals could reveal different hydrogen bonding patterns and potentially modify the physicochemical properties of the compound. The potential for polymorphism, the existence of multiple crystal forms, is also significant for sulfonamides and could be investigated through crystallographic studies under various conditions. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation Strategies (HPLC, GC-MS, TLC)

The assessment of purity and the isolation of this compound rely on a suite of powerful chromatographic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are indispensable tools in the synthesis and characterization workflow, each offering unique advantages for analysis and purification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and polar organic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering high resolution and sensitivity.

Purity Assessment: In a typical RP-HPLC setup, the sulfonamide is separated on a nonpolar stationary phase (such as C8 or C18) using a polar mobile phase, commonly a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The inclusion of modifiers such as formic acid or trifluoroacetic acid can improve peak shape and resolution by controlling the ionization state of the analyte. Detection is typically achieved using a UV detector, set to a wavelength where the indole moiety exhibits strong absorbance. The purity is determined by integrating the area of the main peak relative to the total area of all detected peaks. For indole-based benzenesulfonamides, purity levels are often reported with retention times to indicate the specific analytical conditions. mdpi.com

Isolation Strategies: Preparative HPLC employs the same separation principles as analytical HPLC but on a larger scale to isolate the compound of interest from reaction mixtures or impurities. chromatographyonline.com By collecting fractions corresponding to the main elution peak, a highly purified sample of this compound can be obtained. The collected fractions are then typically dried via rotary evaporation or lyophilization to yield the pure compound. chromatographyonline.com

Table 1: Illustrative HPLC Method for Purity Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing both quantitative data and structural information. nih.gov However, due to the inherent low volatility and potential thermal instability of sulfonamides, direct analysis of this compound by GC-MS is challenging.

Purity Assessment: To make the compound suitable for GC analysis, a derivatization step is typically required to convert the polar sulfonamide group into a more volatile and thermally stable derivative. mdpi.com This process enhances the analyte's ability to travel through the GC column. Once separated, the eluting compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can confirm the identity of the compound and help elucidate the structure of any co-eluting impurities. researchgate.net

Isolation Strategies: GC-MS is primarily an analytical technique and is not used for preparative isolation due to the destructive nature of the mass spectrometry detector and the small sample sizes typically analyzed.

Table 2: Representative GC-MS Parameters for Analysis of a Derivatized Indole Sulfonamide

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-550 m/z

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and versatile chromatographic method used for qualitative analysis. It is invaluable for monitoring the progress of chemical reactions, identifying the number of components in a mixture, and developing optimal solvent systems for large-scale purification by column chromatography.

Purity Assessment: A small spot of the sample is applied to a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. For indole compounds, visualization is often achieved under UV light (254 nm), where they appear as dark spots on a fluorescent background. epfl.ch Alternatively, chemical stains can be used; for instance, Ehrlich's reagent produces a characteristic purple color with indole rings. The purity can be qualitatively assessed by observing the number of spots; a pure compound should ideally show a single spot.

Isolation Strategies: The retention factor (Rf) values obtained from TLC are crucial for designing preparative flash column chromatography protocols. By selecting a solvent system that provides a good separation and an Rf value of approximately 0.3-0.4 for the target compound, an efficient bulk purification can be achieved.

Table 3: Hypothetical TLC Data for this compound

Mobile Phase System (v/v)Rf of Target CompoundRf of Impurity A (Less Polar)Rf of Impurity B (More Polar)
30% Ethyl Acetate in Hexane 0.450.600.15
50% Ethyl Acetate in Hexane 0.650.780.35
5% Methanol in Dichloromethane 0.500.700.20

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.net For indole sulfonamide derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to optimize molecular geometry and calculate electronic properties. researchgate.netnih.gov

These calculations provide detailed information on:

Electronic Structure: The distribution of electrons within the molecule is analyzed through calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Reactivity: Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites susceptible to reactions. Frontier Molecular Orbital (FMO) analysis further clarifies the molecule's reactivity patterns. researchgate.net

Conformation: By calculating the potential energy surface, the most stable (lowest energy) conformation of the molecule can be determined. This is crucial as the three-dimensional shape of a molecule dictates how it interacts with biological targets. acs.org

Table 1: Key Quantum Chemical Descriptors Calculated for Indole Sulfonamide Derivatives acs.org
DescriptorDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates the ability to donate an electron.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept an electron.
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to chemical reactivity and stability.
Dipole MomentMeasure of the overall polarity of the moleculeInfluences solubility and intermolecular interactions.
Mean Absolute Atomic Charge (Qm)Average of the absolute values of atomic chargesProvides insight into the charge distribution.

Molecular Docking Simulations for Predicting Ligand-Target Interactions of this compound Analogues

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial for identifying potential drug candidates by simulating the interaction between a ligand and the binding site of a target protein. researchgate.net

For analogues of this compound, docking studies can predict their binding affinity and mode of interaction with various biological targets. Research on related indole sulfonamides has shown their potential to inhibit enzymes like aromatase and Janus kinase (JAK-3). nih.govnih.gov In these studies, the sulfonamide group often plays a key role in forming hydrogen bonds with amino acid residues in the active site, while the indole scaffold can form hydrophobic and π-stacking interactions. researchgate.netnih.gov

A typical docking workflow involves:

Preparation of the 3D structures of the ligand and the target protein.

Identification of the binding site on the protein.

Using a scoring function to evaluate different binding poses and rank them based on binding energy.

The results, often expressed as a docking score or binding energy (in kcal/mol), indicate the strength of the interaction. Lower energy values suggest more favorable binding. mdpi.com

Table 2: Example of Molecular Docking Results for Indole Sulfonamide Derivatives Against Aromatase nih.gov
CompoundDocking Score (kcal/mol)Key Interacting ResiduesObserved Interactions
Indole Derivative 28-9.5MET374, ASP309, PHE221Hydrogen bonds, π-π stacking
Indole Derivative 30-9.2MET374, PHE221, ILE133Hydrogen bonds, Hydrophobic interactions
Indole Derivative 34-9.8MET374, ASP309, SER478Hydrogen bonds, π-sulfur interactions

Molecular Dynamics (MD) Simulations for Investigating Binding Dynamics and Conformational Changes

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and any conformational changes that may occur upon binding. peerj.comnih.gov

For a complex of a this compound derivative bound to a target protein, MD simulations can:

Assess Binding Stability: By calculating the Root Mean Square Deviation (RMSD) of the ligand and protein over the simulation time, researchers can determine if the ligand remains stably bound in the active site. researchgate.netresearchgate.net

Analyze Conformational Changes: The Root Mean Square Fluctuation (RMSF) of protein residues can highlight which parts of the protein become more or less flexible upon ligand binding. nih.gov This can reveal allosteric effects or induced-fit mechanisms. mdpi.com

Refine Binding Poses: MD simulations can refine the initial binding pose predicted by docking, providing a more accurate representation of the interaction. nih.gov

Calculate Binding Free Energy: Techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy, offering a more rigorous prediction of binding affinity than docking scores alone. peerj.com

Table 3: Typical Parameters and Analyses in MD Simulations of Ligand-Protein Complexes peerj.comnih.gov
Parameter/AnalysisDescriptionPurpose
Simulation TimeThe duration of the simulation (e.g., 100 ns)To allow the system to reach equilibrium and sample relevant conformations.
RMSD (Root Mean Square Deviation)Measures the average deviation of atomic positions from a reference structureTo assess the stability of the protein and the ligand's binding pose.
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of individual atoms or residuesTo identify flexible and rigid regions of the protein.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds over timeTo identify stable interactions critical for binding.

Pharmacophore Modeling for De Novo Design and Virtual Screening of this compound Derivatives

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HYD), aromatic rings (AR), and positive/negative ionizable groups. researchgate.netjscimedcentral.com

For a series of active this compound derivatives, a pharmacophore model can be generated based on their common structural features. This model can then be used for:

Virtual Screening: Searching large chemical databases to identify new compounds that match the pharmacophore model and are therefore likely to be active. researchgate.net

De Novo Design: Designing novel molecules from scratch by assembling fragments that fit the pharmacophore features.

Understanding Structure-Activity Relationships: The model helps to visualize the key features that are crucial for biological activity.

Studies on sulfonamide-based ligands for targets like the 5-HT7 receptor have successfully developed pharmacophore models to identify new potential antagonists. nih.gov A typical model might identify the sulfonamide oxygen atoms as HBAs, an amine proton as an HBD, and the indole ring as an aromatic/hydrophobic feature. researchgate.netnih.gov

Table 4: Example of a Pharmacophore Hypothesis for Sulfonamide-Based Ligands researchgate.net
Pharmacophore FeatureCountPotential Corresponding Moiety in this compound
Hydrogen Bond Acceptor (A)2Oxygen atoms of the sulfonamide group
Hydrogen Bond Donor (D)1Amine hydrogen of the sulfonamide group
Positive Group (P)1Could be introduced via derivatization
Aromatic Ring (R)1Indole ring system

Quantitative Structure-Activity Relationship (QSAR) Studies to Elucidate Determinants of Biological Function for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmedwinpublishers.com By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can predict the activity of new, unsynthesized compounds. jbclinpharm.org

For a series of this compound derivatives, a QSAR study would involve:

Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological).

Using statistical methods, such as multiple linear regression or machine learning, to build a model that correlates a subset of these descriptors with the experimentally measured biological activity (e.g., IC50). nih.gov

Validating the model to ensure its robustness and predictive power using statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). jbclinpharm.org

QSAR studies on indole-sulfonamide derivatives have revealed the importance of descriptors related to electronegativity and lipophilicity for activities like aromatase inhibition and anticancer effects. acs.orgnih.gov Such models provide valuable guidance for optimizing the lead structure to enhance potency.

Table 5: Statistical Parameters for a Representative QSAR Model nih.govmedwinpublishers.com
Statistical ParameterTypical ValueInterpretation
R² (Correlation Coefficient)> 0.8Indicates a good fit of the model to the training data.
Q² (Cross-validated R²)> 0.6Indicates good internal predictive ability of the model.
F-statisticHigh valueIndicates the statistical significance of the model.
r²_pred (External Validation R²)> 0.6Indicates good predictive ability for an external test set of compounds.

In Silico Prediction of Molecular Targets for this compound

Identifying the molecular targets of a compound is a critical step in understanding its mechanism of action. In silico target prediction methods use the chemical structure of a molecule to predict its likely protein targets. nih.gov These approaches are particularly useful for identifying potential new applications for existing compounds (drug repositioning) or for elucidating off-target effects. nih.gov

Methods for target prediction for a molecule like this compound include:

Ligand-Based Approaches: These methods compare the query molecule to a database of compounds with known biological targets. If the query molecule is structurally similar to known active compounds, it is predicted to share the same targets. Software like SwissTargetPrediction operates on this principle. researchgate.net

Chemogenomic Methods: These advanced models integrate information about both chemical structures and protein sequences to predict compound-target interactions. nih.gov They can predict targets even for novel chemical scaffolds by learning the general principles of molecular recognition.

Based on the indole and sulfonamide moieties, in silico tools might predict targets for this compound within families such as kinases, carbonic anhydrases, and G-protein coupled receptors, which are known to be modulated by these scaffolds. nih.govresearchgate.net

Table 6: Potential Target Classes for Indole Sulfonamide Scaffolds Predicted by In Silico Methods nih.govresearchgate.net
Predicted Target ClassExample TargetsPotential Therapeutic Area
EnzymesCarbonic Anhydrase, Aromatase, Kinases (e.g., JAK3)Cancer, Inflammation
G-Protein Coupled Receptors (GPCRs)Serotonin Receptors (e.g., 5-HT7)Neurological Disorders
Nuclear ReceptorsEstrogen Receptor-αCancer
ProteasesViral ProteasesAntiviral

Conclusion

2,3,3-Trimethyl-3H-indole-5-sulfonamide is a chemical compound that, while not extensively studied in isolation, represents a confluence of two of the most significant structural motifs in modern chemical and pharmaceutical research: the indole (B1671886) core and the sulfonamide functional group. Its synthesis is achievable through established chemical methodologies, and its structure suggests potential utility as a synthetic intermediate and a candidate for biological evaluation. Future research into this and related indole sulfonamides may uncover novel applications in materials science, medicinal chemistry, and beyond, further solidifying the importance of this versatile class of molecules.

An in-depth exploration of the synthetic methodologies and chemical reactivity of this compound reveals a compound at the intersection of classic heterocyclic chemistry and modern synthetic strategies. This article focuses exclusively on the chemical aspects of this molecule, detailing its synthesis, reactivity, and the mechanistic underpinnings of its formation and functionalization.

Biochemical and Molecular Interaction Studies of 2,3,3 Trimethyl 3h Indole 5 Sulfonamide

Enzyme Inhibition Kinetics and Mechanistic Studies

Indole (B1671886) sulfonamides have been identified as potent inhibitors of various enzymes, and their inhibition kinetics have been a subject of study to understand their mechanism of action.

For instance, a series of 1-acylated indoline-5-sulfonamides have demonstrated inhibitory activity against tumor-associated carbonic anhydrase (CA) isoforms CA IX and CA XII. acs.org Kinetic studies of these compounds would typically involve determining the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or mixed). Such studies are crucial for understanding how these molecules interact with the enzyme's active site and for optimizing their inhibitory potency.

In another study, novel isoindole-1,3-dione-based sulfonamides were investigated for their inhibitory action against enzymes associated with diabetes and hyperpigmentation, namely α-Glucosidase (α-Glu), aldose reductase (ALR2), and tyrosinase. Kinetic analyses revealed both competitive and noncompetitive modes of inhibition for different compounds within the series, highlighting the diverse mechanisms through which these sulfonamides can exert their effects. rupahealth.com

The following table summarizes the inhibitory activities of selected indole sulfonamide derivatives against various enzymes.

Compound ClassTarget EnzymeInhibition Constant (Kᵢ) / IC₅₀Mode of Inhibition
1-Acylated indoline-5-sulfonamidesCarbonic Anhydrase IXKᵢ up to 132.8 nMNot specified
1-Acylated indoline-5-sulfonamidesCarbonic Anhydrase XIIKᵢ up to 41.3 nMNot specified
Isoindole-1,3-dione sulfonamidesAldose Reductase (ALR2)Kᵢ: 0.211 µM (for compound 4a)Competitive/Noncompetitive
Isoindole-1,3-dione sulfonamidesα-Glucosidase (α-Glu)Kᵢ: 0.049 µM (for compound 4k)Competitive/Noncompetitive
Isoindole-1,3-dione sulfonamidesTyrosinaseKᵢ: 1.43 µM (for compound 4d)Competitive/Noncompetitive

Investigation of Protein-Ligand Binding Affinities and Modes of Interaction

The binding of indole sulfonamides to their protein targets is a key determinant of their biological activity. Various biophysical and computational techniques are employed to study these interactions.

Molecular docking studies have been instrumental in elucidating the binding modes of indole sulfonamides. For example, the interaction of indole-based diaza-sulfonamides with the JAK-3 protein has been analyzed, revealing binding affinities in the range of -8.8 to -9.7 kcal/mol. researchgate.net These studies show that the compounds interact with the protein's active site through hydrogen bonding and other non-covalent interactions. researchgate.net

In the case of indoline-6-sulfonamide (B1419461) inhibitors of the bacterial enzyme DapE, molecular docking suggests that these compounds bind to the di-zinc active site, acting as competitive inhibitors. nih.gov The sulfonamide group is proposed to coordinate with the zinc ions in the active site. nih.gov

The following table presents the binding affinities of some indole sulfonamide derivatives to their protein targets.

LigandProtein TargetBinding Affinity (kcal/mol)
Indole based diaza-sulfonamidesJAK-3 protein-8.8 to -9.7
Indoline-6-sulfonamidesDapENot specified
Sulfonamide analoguesFKBP12Not specified

Analysis of Structure-Activity Relationships (SAR) for 2,3,3-Trimethyl-3H-indole-5-sulfonamide Analogues

Structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective indole sulfonamide-based therapeutic agents. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity.

For antibacterial sulfonamides, a free amino group at the N4 position of the aromatic ring is generally essential for activity, as it mimics the structure of para-aminobenzoic acid (PABA). nih.gov Substitution at the N1 amino group of the sulfonamide moiety can significantly influence the compound's pKa and, consequently, its therapeutic efficacy and solubility. nih.gov

In the context of anticancer agents, SAR studies on mono-, bis-, and tris-indole-based sulfonamides have revealed that the number of indole moieties and the nature of the substituents on the arylsulfonyl group play a significant role in their cytotoxic activity. For instance, bis-indole derivatives bearing phenolic groups have shown promising anticancer activity.

For indole sulfonamide inhibitors of aromatase, docking studies have highlighted the importance of the indole nucleus for interaction with the heme group of the enzyme, while the sulfonamide linker facilitates hydrogen bonding.

Target Validation Studies Using Biochemical and Cellular Assays

Target validation is a critical step in drug discovery, confirming that the modulation of a specific biological target by a compound leads to the desired therapeutic effect. For indole sulfonamides, this has been demonstrated in various contexts.

For example, the anticancer activity of certain indole sulfonamides has been validated through cellular assays. A library of 44 indole-sulfonamide derivatives was investigated for their cytotoxic activities against four cancer cell lines (HuCCA-1, HepG2, A549, and MOLT-3), demonstrating their potential as anticancer agents.

Similarly, the development of indole sulfonamides as inhibitors of the bacterial enzyme DapE serves as a target validation study for a novel class of antibiotics. nih.gov Inhibition of this enzyme, which is essential for bacterial cell wall synthesis, leads to bacterial death.

The following table provides examples of target validation for indole sulfonamide derivatives.

Compound ClassValidated TargetTherapeutic Area
Bisindole- and trisindole-containing sulfonamidesAromataseCancer
Indole-sulfonamide derivativesTubulin, Carbonic Anhydrase IX, MET tyrosine kinase, Estrogen receptor-α, PI5P4KCancer
Indole-sulfonamide derivativesPlasmodium falciparum targetsMalaria

Interactions with Nucleic Acids and Other Biomolecules

While the primary targets of many indole sulfonamides are proteins, there is evidence that some sulfonamides can interact with nucleic acids, primarily DNA. This interaction is often indirect, resulting from the inhibition of enzymes involved in nucleotide synthesis.

The antibacterial action of sulfonamides is a classic example. They act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme essential for the synthesis of folic acid in bacteria. researchgate.netnih.gov Folic acid is a precursor for the synthesis of purines and pyrimidines, the building blocks of DNA. nih.gov By inhibiting this pathway, sulfonamides ultimately disrupt DNA synthesis and replication in bacteria. nih.gov

More direct interactions have also been explored. Some newly synthesized sulfonamide derivatives have been shown to bind to DNA through a mixed mode of partial intercalation and groove binding. msdmanuals.com These interactions can be studied using techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and molecular docking. msdmanuals.com

The following table summarizes the nature of interactions between sulfonamides and DNA.

Compound ClassMode of Interaction with DNAConsequence of Interaction
Antibacterial SulfonamidesIndirect (inhibition of folic acid synthesis)Inhibition of DNA synthesis and replication
Thiazole-isoxazole-based sulfonamidesDirect (partial intercalation and groove binding)Potential for anticancer activity

Applications of 2,3,3 Trimethyl 3h Indole 5 Sulfonamide in Chemical Biology and Materials Science

Utilization as a Chemical Probe for Investigating Biological Pathways

The indole-sulfonamide motif is a recognized pharmacophore, and derivatives of 2,3,3-Trimethyl-3H-indole-5-sulfonamide are valuable as chemical probes for exploring complex biological pathways. The sulfonamide group, in particular, is known to interact with specific biological targets, most notably carbonic anhydrases (CAs).

Indole-based sulfonamides have been designed and synthesized as potent inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.gov These enzymes play crucial roles in a range of physiological processes, and their dysregulation is implicated in several diseases. By modifying the substitution pattern on the indole (B1671886) ring and the sulfonamide nitrogen, researchers can develop selective inhibitors for different hCA isoforms. For instance, novel urea (B33335) derivatives of indole-containing sulfonamides at position-3 have been synthesized and shown to be specifically active against hCA II. nih.gov

The this compound core can be systematically modified to generate a library of compounds. These compounds can then be screened for their inhibitory activity against a panel of enzymes or receptors, allowing for the identification of potent and selective probes. Such probes are instrumental in elucidating the specific roles of these proteins in cellular signaling and disease progression.

Table 1: Investigational Applications of Indole-Sulfonamide Scaffolds as Chemical Probes

Biological TargetApplicationKey Structural Feature
Carbonic Anhydrases (CAs)Elucidating the role of specific CA isoforms in physiological and pathological processes.The sulfonamide group acts as a zinc-binding moiety in the enzyme's active site.
KinasesProbing kinase signaling pathways involved in cell proliferation and differentiation.The indole scaffold can be tailored to fit into the ATP-binding pocket of specific kinases.
G-Protein Coupled Receptors (GPCRs)Investigating receptor-ligand interactions and downstream signaling cascades.Modifications on the indole ring can modulate receptor affinity and selectivity.

Role in Bioconjugation Chemistry as a Linker for Macromolecular Labeling

The structure of this compound allows for its functionalization to serve as a linker in bioconjugation chemistry. The sulfonamide group can be derivatized to introduce reactive handles suitable for covalent attachment to biomolecules such as proteins, antibodies, and nucleic acids.

The precursor, 2,3,3-Trimethyl-3H-indole-5-sulfonic acid, is a key starting material for synthesizing fluorescent dyes that can be used for biomolecular labeling. For example, N-p-carboxybenzyl indocyanine dyes have been synthesized from 2,3,3-trimethyl-3H-indoleninium-5-sulfonate. The presence of a carboxyl group allows for the conversion to an N-hydroxysuccinimidyl (NHS) ester, which can then react with primary amines on proteins to form stable amide bonds.

Similarly, the sulfonamide moiety of this compound can be modified. For instance, if the sulfonamide nitrogen is unsubstituted, it can be alkylated with a bifunctional reagent containing a terminal group reactive towards a biomolecule. This strategy enables the stable linkage of the indole core, which may possess desirable properties like fluorescence, to a biological macromolecule.

Development of Fluorescent Probes and Dyes Based on the this compound Core

The 2,3,3-trimethyl-3H-indole core is a fundamental component of many fluorescent dyes, particularly in the cyanine (B1664457) class. The sulfonic acid derivative, 2,3,3-trimethyl-3H-indole-5-sulfonic acid, is a well-established precursor in the synthesis of water-soluble and photostable indocyanine dyes. These dyes are characterized by their strong absorption and fluorescence in the visible and near-infrared (NIR) regions of the electromagnetic spectrum.

The conversion of the sulfonic acid to a sulfonamide can modulate the electronic properties of the indole ring, thereby influencing the photophysical characteristics of the resulting dye. The electron-withdrawing nature of the sulfonamide group can lead to a red-shift in the absorption and emission maxima. Furthermore, substitution on the sulfonamide nitrogen provides a convenient handle for introducing other functional groups that can further tune the spectral properties or introduce sensing capabilities.

For example, sulfonamide-containing naphthalimides have been developed as fluorescent probes for tumor imaging. mdpi.com These probes leverage the tumor-targeting ability of the sulfonamide group, which can selectively bind to carbonic anhydrase IX, an enzyme overexpressed in many cancer cells. While not directly based on the 2,3,3-trimethyl-3H-indole core, this principle can be applied to create targeted fluorescent probes from this compound.

Table 2: Photophysical Properties of Indole-Based Fluorescent Dyes

Dye ClassExcitation Max (nm)Emission Max (nm)Key Features
Indocyanine Dyes550 - 800570 - 820High molar absorptivity, tunable emission wavelengths.
Naphthalimide-Sulfonamides~450~530Environment-sensitive fluorescence, potential for targeting.
Pyranoindoles400 - 500500 - 600Large Stokes shifts, moderate to high quantum yields. mdpi.com

Integration into Multi-Functional Hybrid Molecules for Advanced Research Tools

The modular nature of this compound makes it an excellent building block for the construction of multi-functional hybrid molecules. By combining this core with other chemical moieties, researchers can create sophisticated tools for advanced biological research.

A hybrid molecule could be designed to include:

A targeting ligand: A group that directs the molecule to a specific cell type or subcellular compartment. This could be a peptide, a small molecule inhibitor, or an antibody fragment.

A reporter group: The fluorescent indole core of this compound can serve as the reporter.

A therapeutic or photoactivatable group: An additional component that can elicit a biological response upon a specific stimulus, such as light.

For instance, a hybrid molecule could be synthesized where a tumor-targeting sulfonamide is linked to a phototoxic agent via the 2,3,3-trimethyl-3H-indole scaffold. The intrinsic fluorescence of the indole core would allow for the visualization of the molecule's localization within the tumor, and subsequent irradiation with light of a specific wavelength could activate the phototoxic agent, leading to localized cell death.

Exploration in Organic Electronics and Advanced Materials as a Structural Unit

The indole nucleus is an electron-rich aromatic system, which makes it a promising component for organic electronic materials. The incorporation of a sulfonamide group can influence the electronic properties and intermolecular interactions of indole-containing materials.

While the direct application of this compound in organic electronics is not extensively documented, the broader class of indole derivatives has been investigated for use in:

Organic Light-Emitting Diodes (OLEDs): Indole-based materials can be used as host materials or emitters in the emissive layer of OLEDs. The tunability of their electronic and photophysical properties is a key advantage.

Organic Field-Effect Transistors (OFETs): The ability of indole derivatives to self-assemble into ordered structures can facilitate charge transport, a critical requirement for high-performance OFETs.

Organic Photovoltaics (OPVs): Indole-containing polymers and small molecules can act as electron donor materials in the active layer of OPVs.

The sulfonamide group in this compound can promote intermolecular hydrogen bonding, which could be exploited to control the solid-state packing of the material, a crucial factor in determining its electronic properties. Further research into the synthesis and characterization of polymers and small molecules incorporating this structural unit could unveil new opportunities in the field of advanced materials.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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